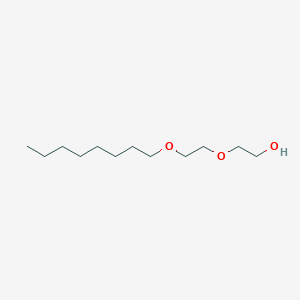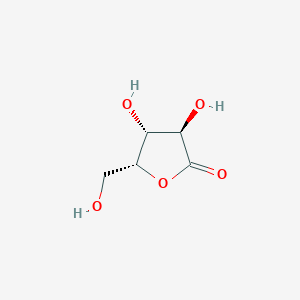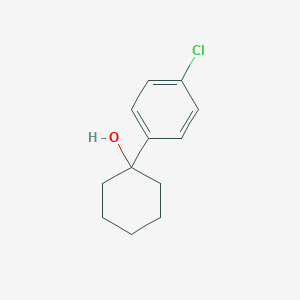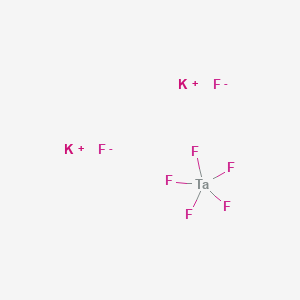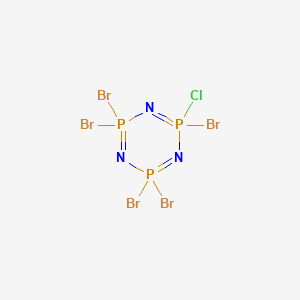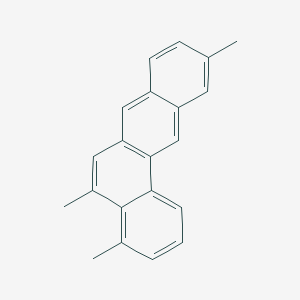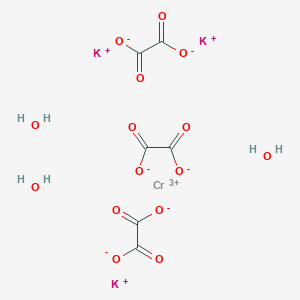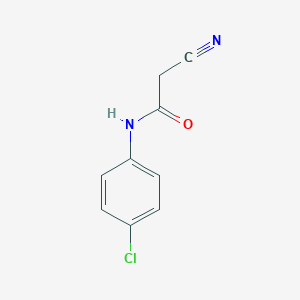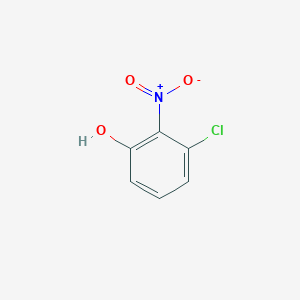
3-Chloro-2-nitrophenol
概要
説明
Synthesis Analysis
The synthesis of nitrophenol derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of 4-Chloro-2-nitrophenol from 2,5-dichloronitrobenzene through hydrolyzation, followed by catalytic reduction to obtain 2-amino-4-chlorophenol with high purity and yield. Similarly, paper outlines the synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol through hydrolysis of a chlorinated product mixture. These methods could potentially be adapted for the synthesis of 3-Chloro-2-nitrophenol by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives is crucial for their reactivity and properties. Paper provides insights into the structure of a nitrophenol adduct, determined by X-ray diffraction, which could be relevant for understanding the structural aspects of 3-Chloro-2-nitrophenol. The study found a short N⋯H⋯O hydrogen bridge, which could influence the behavior of similar compounds.
Chemical Reactions Analysis
The reactivity of nitrophenol derivatives with various agents is an important aspect of their chemical behavior. Paper presents a kinetic study of the gas-phase reactions of chlorine atoms with nitrophenol isomers, providing rate coefficients for these reactions. This information could be extrapolated to predict the reactivity of 3-Chloro-2-nitrophenol with chlorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. Paper discusses the solvatochromic behavior of nitrophenol derivatives, which is a property that could be relevant to 3-Chloro-2-nitrophenol. The study found that the interaction of the dyes with the solvent can lead to changes in color, which is an important consideration for practical applications. Paper provides additional information on the properties of coordination complexes with nitrophenol ligands, including thermal stability and electrochemical behavior, which could be relevant for understanding the stability and reactivity of 3-Chloro-2-nitrophenol.
Relevant Case Studies
While there are no direct case studies on 3-Chloro-2-nitrophenol, the papers provide case studies on related compounds. For example, paper discusses the antimicrobial properties of nitrophenol derivatives, which could suggest potential applications for 3-Chloro-2-nitrophenol in the field of antimicrobials. Paper and describe the synthesis of a pyrimidine derivative, which is an intermediate in anticancer drugs, indicating the potential pharmaceutical relevance of nitrophenol compounds.
科学的研究の応用
Degradation and Utilization
3-Chloro-2-nitrophenol and similar compounds can be degraded by certain bacterial strains, such as Ralstonia eutropha JMP134, which use these compounds as sources of carbon, nitrogen, and energy. This degradation process involves specific enzymatic reactions and has implications for bioremediation of contaminated environments (Schenzle et al., 1999).
Adsorption and Removal from Aqueous Solutions
Graphene has been studied for its ability to remove chloro-2-nitrophenol compounds from water. Factors like contact time, adsorbent amount, pH, and temperature affect the adsorption process. This research is crucial for developing effective methods to clean up water contaminated with such pollutants (Mehrizad & Gharbani, 2014).
Electrochemical Treatment
The electro-oxidation of chloro- and nitrophenol compounds has been investigated using PbO2 anodes and ozone generation. This method shows potential for the efficient oxidative degradation of these pollutants in water (Amadelli et al., 2011).
Photocatalytic Mineralization
α-Bi2O3 has been used for the photocatalytic mineralization of 2-chlorophenol and 2-nitrophenol under natural sunlight, demonstrating considerable potential for environmental applications in pollutant degradation (Hameed et al., 2015).
Advanced Oxidation Processes
Various advanced oxidation processes (AOPs) like UV, H2O2, and Fenton reactions have been compared for the degradation of chloro-nitrophenol compounds. Such studies are valuable for determining the most efficient methods for treating industrial effluents containing these pollutants (Saritha et al., 2007).
Anaerobic Biodegradation
The anaerobic biodegradability of chloro-nitrophenol compounds has been studied under methanogenic conditions, providing insights into the microbial processes involved in the natural degradation of these pollutants (O'Connor & Young, 1989).
Safety And Hazards
3-Chloro-2-nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to wear suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
将来の方向性
As 3-Chloro-2-nitrophenol is a major group of environmental pollutants, future research could focus on developing more efficient methods for its degradation. Additionally, given its wide use in the synthesis of dyes, drugs, and pesticides, research could also focus on finding safer and more environmentally friendly alternatives .
特性
IUPAC Name |
3-chloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMDAJMTLJGKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-nitrophenol | |
CAS RN |
17802-02-7 | |
| Record name | 3-Chloro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



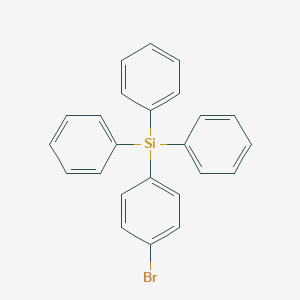
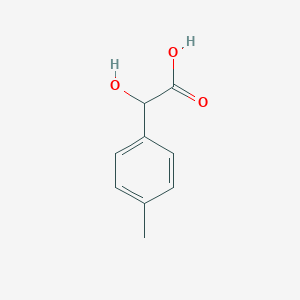
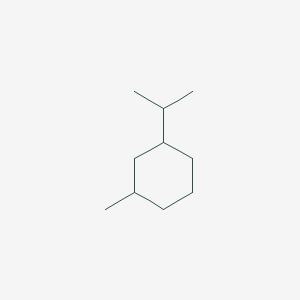
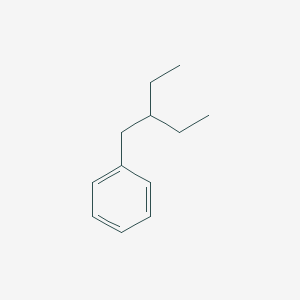
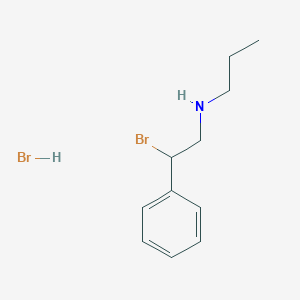
![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
